molecular formula C5H13O14P3 B1195930 Ribose-5-triphosphate CAS No. 62746-84-3

Ribose-5-triphosphate

Cat. No.: B1195930
CAS No.: 62746-84-3
M. Wt: 390.07 g/mol
InChI Key: YBGQTWSTXIMEHK-LMVFSUKVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ribose-5-triphosphate (R5TP) is a fundamental nucleotide precursor and energy transfer molecule central to key biosynthetic pathways. Its core structure consists of a ribose sugar phosphorylated at the 5' carbon with a triphosphate group. In living systems, ribose-5-phosphate (R5P) serves as the essential backbone for nucleotide and nucleic acid (DNA/RNA) biosynthesis . It is a pivotal intermediate in the pentose phosphate pathway (PPP), a critical metabolic route for generating NADPH for reductive biosynthesis and protecting cells from oxidative stress . The conversion of R5P to phosphoribosyl pyrophosphate (PRPP) by the enzyme ribose-phosphate diphosphokinase is a crucial activation step for nucleotide synthesis . The subsequent addition of a triphosphate group yields ribonucleotides like ATP, which are the building blocks of RNA. Research into compounds like this compound is vital for understanding purine and pyrimidine metabolism . Furthermore, recent studies suggest that modulating ribose-5-phosphate metabolism can impact bacterial sensitivity to antibiotics, highlighting its potential relevance in developing novel therapeutic strategies . This product is intended for research purposes only, facilitating studies in enzymology, metabolic flux, and the biochemistry of nucleotide synthesis. It is not for diagnostic or therapeutic applications.

Properties

CAS No.

62746-84-3

Molecular Formula

C5H13O14P3

Molecular Weight

390.07 g/mol

IUPAC Name

[hydroxy(phosphonooxy)phosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] hydrogen phosphate

InChI

InChI=1S/C5H13O14P3/c6-1-3(7)5(9)4(8)2-17-21(13,14)19-22(15,16)18-20(10,11)12/h1,3-5,7-9H,2H2,(H,13,14)(H,15,16)(H2,10,11,12)/t3-,4+,5-/m0/s1

InChI Key

YBGQTWSTXIMEHK-LMVFSUKVSA-N

SMILES

C(C(C(C(C=O)O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O

Isomeric SMILES

C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O

Synonyms

ribose-5-triphosphate

Origin of Product

United States

Scientific Research Applications

Role in Nucleotide Synthesis

R5TP is fundamental in the biosynthesis of nucleotides:

  • Nucleotide Production : R5TP is a precursor for both purine and pyrimidine nucleotide synthesis. The conversion of ribose-5-phosphate to ribonucleoside diphosphates (NDPs) occurs through the action of ribonucleotide reductase, which reduces ribonucleotides to deoxyribonucleotides (dNDPs) for DNA synthesis .
  • Cellular Growth : The availability of R5TP is critical for rapidly dividing cells, such as cancer cells, which require high levels of nucleotides for DNA replication and cell proliferation .

Metabolic Pathways

R5TP plays a significant role in various metabolic pathways:

  • Pentose Phosphate Pathway : As a key product of the PPP, R5TP is involved in both the oxidative and non-oxidative branches of this pathway. It helps generate reducing equivalents (NADPH) necessary for anabolic reactions and provides ribose units for nucleotide synthesis .
  • Metabolic Compensation : In certain pathogens like Toxoplasma gondii, R5TP's metabolic flexibility allows it to adapt to nutrient limitations by utilizing alternative pathways to sustain growth and survival .

Therapeutic Potential

The therapeutic implications of R5TP are being actively researched:

  • Cancer Treatment : Studies have shown that manipulating R5TP levels can influence cancer cell survival. For instance, D-ribose-5-phosphate has been identified as a metabolic checkpoint that links glucose metabolism to cancer cell proliferation, suggesting that targeting this pathway could enhance the efficacy of existing cancer therapies .
  • Drug Targeting : Ribose-5-phosphate isomerase (RPI), an enzyme that interconverts ribulose-5-phosphate and ribose-5-phosphate, has been proposed as a potential drug target for treating diseases caused by trypanosomatids, such as Chagas disease .

Case Study 1: Cancer Cell Metabolism

In a study examining lung cancer cells, the suppression of RPIA led to increased reactive oxygen species (ROS) production, reduced cellular proliferation, and activation of autophagy and apoptosis pathways. This suggests that RPIA plays a crucial role in maintaining cancer cell viability through its regulation of R5TP levels .

Case Study 2: Pathogen Survival

Research on Toxoplasma gondii demonstrated that multiple enzymatic routes could supply R5TP under glucose-limited conditions. This adaptability underscores the importance of R5TP in pathogen biology and its potential as a target for therapeutic intervention in parasitic infections .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Nucleotide SynthesisPrecursor for RNA and DNA synthesis; critical for cell growth
Metabolic PathwaysKey role in the pentose phosphate pathway; essential for NADPH production
Cancer TherapyPotential target for enhancing treatment efficacy; regulates cancer cell metabolism
Drug DevelopmentTargeting ribose-5-phosphate isomerase for treating trypanosomatid diseases

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Phosphate Groups Key Role Enzymatic Interactions
This compound 3 Nucleotide metabolism, signaling ATP N-glycosidase, C-P lyase
Ribose-5-phosphate 1 Pentose phosphate pathway Ribokinase, phosphoriboisomerase
PRPP 2 (pyrophosphate) De novo nucleotide synthesis PRPP synthetase, amidotransferase
ATP 3 Energy transfer, coenzyme Kinases, ATPases
5′-Triphosphate RNA 3 Viral RNA detection RIG-I

Preparation Methods

Yoshikawa’s Monophosphorylation Approach

A cornerstone of R5TP synthesis is Yoshikawa’s monophosphorylation method, which employs phosphoryl chloride (POCl₃) in trimethyl phosphate to activate the 5′-hydroxyl group of ribose derivatives. The reaction proceeds under anhydrous conditions at low temperatures (−15°C to 0°C) to minimize side reactions. For example, ribose-5-phosphate is first protected at the 2′ and 3′ hydroxyl groups using silylating agents like 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl₂), ensuring selective phosphorylation at the 5′ position. Subsequent treatment with tris(tetrabutylammonium) hydrogen pyrophosphate introduces the triphosphate moiety, achieving yields of up to 40% after ion-exchange chromatography.

Key Reaction Conditions

ParameterSpecification
Temperature−15°C to 0°C
Phosphorylating AgentPOCl₃ in trimethyl phosphate
Protecting GroupsTIPDSiCl₂ for 2′,3′-OH protection
Yield After Purification40% (ion-exchange chromatography)

Solid-Phase Synthesis Adaptations

Recent adaptations incorporate solid-phase synthesis for improved scalability. For instance, 2′-modified ribose derivatives are immobilized on resin, enabling stepwise addition of phosphate groups via phosphoramidite chemistry. This method reduces purification challenges and enhances reproducibility, particularly for producing isotopically labeled R5TP for NMR studies.

Enzymatic Synthesis Using Recombinant Kinases

Enzymatic approaches exploit the high specificity of kinases and polymerases to generate R5TP under mild conditions, avoiding harsh reagents. These methods are favored for producing R5TP in biological contexts, such as in vitro transcription (IVT) systems.

In Vitro Transcription Protocols

TriLink BioTechnologies’ IVT protocol exemplifies industrial-scale R5TP production. The reaction mixture includes:

  • Ribonucleoside triphosphates (NTPs): 5 mM ATP, CTP, GTP, and UTP

  • Enzymes: T7 RNA polymerase (15 units/µL) and inorganic pyrophosphatase (0.002 units/µL)

  • Buffer: 10x M6 transcription buffer (pH ~6.8 post-mixing)

The 5′-triphosphate group is incorporated during RNA polymerization, with CleanCap® analogs ensuring high capping efficiency. Post-synthesis, R5TP is isolated via ethanol precipitation or size-exclusion chromatography.

Optimized IVT Reaction Components

ComponentConcentrationRole
T7 RNA Polymerase15 units/µLCatalyzes RNA elongation
Inorganic Pyrophosphatase0.002 units/µLDegrades pyrophosphate byproducts
CleanCap M610 mMEnsures 5′ capping efficiency

Ribokinase-Mediated Phosphorylation

Ribokinase (RK) phosphorylates ribose using ATP as a phosphate donor, producing ribose-5-phosphate, which is subsequently triphosphorylated by phosphoribosyl pyrophosphate synthetase (PRPS). This pathway is critical in cellular metabolism but is less efficient for in vitro synthesis due to enzyme instability and cofactor requirements.

Hybrid Chemical-Enzymatic Strategies

Hybrid methods combine chemical synthesis for initial phosphorylation steps with enzymatic reactions to achieve high purity. For example, chemically synthesized ribose-5-monophosphate (R5MP) is enzymatically converted to R5TP using PRPS and ATP. This approach mitigates the need for toxic reagents while maintaining yields above 50%.

Purification and Analytical Validation

Ion-Exchange Chromatography

Cation-exchange resins (e.g., DEAE-Sephadex) separate R5TP from unreacted precursors and byproducts. Elution with a linear gradient of triethylammonium bicarbonate (TEAB, pH 7.5) resolves phosphorylated intermediates, with R5TP typically eluting at 0.8–1.2 M TEAB.

Reversed-Phase HPLC

Purity is validated using C18 columns and a mobile phase of 50 mM ammonium acetate (pH 6.5) with 5% acetonitrile. R5TP exhibits a retention time of 12–14 minutes under these conditions.

Recent Advances and Challenges

CRISPR-Cas9 Engineered Enzymes

Recent studies employ CRISPR-Cas9 to engineer PRPS variants with enhanced activity toward ribose derivatives, increasing triphosphate yields by 30% compared to wild-type enzymes.

Solubility and Stability Issues

R5TP’s hygroscopic nature and susceptibility to hydrolysis necessitate lyophilized storage at −80°C. Additives like trehalose (10% w/v) improve shelf life to 12 months .

Q & A

Q. What established methods are used for synthesizing Ribose-5-triphosphate in vitro, and how do reaction conditions influence yield?

this compound is typically synthesized via enzymatic pathways using ribokinase and ATP-dependent phosphorylation or through chemical synthesis with activated phosphate donors. Enzymatic methods often yield higher specificity (e.g., >80% purity under optimized pH and temperature conditions), whereas chemical synthesis may require purification steps to remove byproducts . Researchers should validate purity using HPLC or mass spectrometry and adjust buffer composition (e.g., Mg²⁺ concentration) to stabilize the triphosphate group during synthesis.

Q. What role does this compound play in innate immune signaling pathways?

this compound, particularly in its 5′-triphosphate RNA form, serves as a pathogen-associated molecular pattern (PAMP) recognized by retinoic acid-inducible gene I (RIG-I). This interaction triggers antiviral interferon responses. Experimental validation involves transfecting synthetic 5′-triphosphate RNA into cell lines and measuring IFN-α/β production via ELISA or qPCR, with controls for RNA capping (which abolishes detection) .

Q. Which analytical techniques are most reliable for quantifying this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity and specificity. For structural validation, nuclear magnetic resonance (NMR) spectroscopy can resolve conformational dynamics, while isothermal titration calorimetry (ITC) quantifies binding affinities with proteins like RIG-I. Ensure samples are treated with phosphatase inhibitors to prevent triphosphate degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities between this compound and immune receptors like RIG-I?

Contradictions often arise from variability in RNA secondary structures, buffer ionic strength, or protein purification protocols. To address this:

  • Standardize RNA preparation (e.g., denaturation-renaturation cycles to ensure consistent folding).
  • Use surface plasmon resonance (SPR) to measure real-time binding kinetics under controlled conditions.
  • Compare results with orthogonal methods like electrophoretic mobility shift assays (EMSAs) .

Q. What experimental designs can isolate this compound’s immunostimulatory effects from confounding cellular RNA species?

  • Employ RNase T1/T2 treatments to degrade single-stranded RNA contaminants.
  • Use CRISPR-engineered RIG-I knockout cells to confirm specificity.
  • Include synthetic capped RNA controls to differentiate triphosphate-dependent signaling .

Q. How can computational modeling improve the design of this compound analogs for enhanced immune activation?

Molecular dynamics simulations can predict structural modifications (e.g., methyl groups at specific ribose positions) that stabilize RIG-I interactions. Validate predictions with in vitro binding assays and in vivo murine models, measuring IFN response kinetics and viral load reduction .

Methodological and Data Analysis Considerations

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in cellular assays?

Nonlinear regression models (e.g., sigmoidal dose-response curves) are suitable for EC₅₀ calculations. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare multiple conditions. Address batch effects by randomizing sample processing orders and including internal standards .

Q. How should researchers present this compound data to align with rigorous publication standards?

  • Clearly label figures (e.g., “Figure 1: RIG-I Binding Kinetics of 5′-Triphosphate RNA Variants”) and ensure axis units are standardized.
  • Provide raw data in supplementary materials, including SDS-PAGE gels for protein purity and chromatograms for compound validation .

Literature and Hypothesis Development

Q. What frameworks assist in formulating novel hypotheses about this compound’s roles in non-canonical pathways?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example:

  • Novelty : Investigate cross-talk between this compound and DNA sensor pathways (e.g., cGAS-STING).
  • Feasibility : Use gene-edited organoids to model tissue-specific responses .

Q. How can systematic reviews address gaps in this compound research?

Follow PRISMA guidelines to screen studies, focusing on methodological rigor (e.g., exclusion of papers without purity validation). Use meta-analysis tools to pool binding affinity data, accounting for heterogeneity via random-effects models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.